Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate
Description
Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a sulfonamide-linked 2,4,5-trimethylphenyl group at position 5 of the benzofuran core, a methyl substituent at position 2, and an ethyl ester at position 2. This unique structural combination confers distinct physicochemical and biological properties. The ethyl ester group contributes to metabolic stability and bioavailability .
Properties
IUPAC Name |
ethyl 2-methyl-5-[(2,4,5-trimethylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S/c1-6-26-21(23)20-15(5)27-18-8-7-16(11-17(18)20)22-28(24,25)19-10-13(3)12(2)9-14(19)4/h7-11,22H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAYNXCJNINQGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation with β-Keto Esters
In a representative protocol, 4-nitrosalicylaldehyde is heated with ethyl acetoacetate in the presence of methanesulfonic acid at 80–100°C for 6–8 hours, yielding ethyl 2-methyl-5-nitro-1-benzofuran-3-carboxylate in 68–72% yield. The nitro group at the 5-position serves as a precursor for subsequent amination.
Key Reaction Parameters
| Component | Quantity | Conditions |
|---|---|---|
| 4-Nitrosalicylaldehyde | 1.0 equiv | Methanesulfonic acid |
| Ethyl acetoacetate | 1.2 equiv | 80°C, N₂ atmosphere |
| Reaction time | 6–8 hours | Yield: 70% |
Functionalization at the 5-Position
The nitro group introduced during cyclocondensation is reduced to an amine, which is subsequently sulfonylated with 2,4,5-trimethylbenzenesulfonyl chloride.
Nitro Group Reduction
Catalytic hydrogenation using 10% Pd/C in ethanol at 50 psi H₂ pressure converts the nitro group to an amine with >95% conversion. Alternative methods employ Fe/HCl systems, though these often require longer reaction times (12–16 hours).
Sulfonylation of the Amine
The generated 5-amino intermediate reacts with 2,4,5-trimethylbenzenesulfonyl chloride in dichloromethane containing triethylamine (2.5 equiv) at 0–5°C. After gradual warming to room temperature, the product precipitates and is isolated via filtration in 85–90% yield.
Sulfonylation Optimization
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Base: Triethylamine > pyridine (higher yields)
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Solvent: Dichloromethane > THF (better solubility of sulfonyl chloride)
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Temperature: 0°C → RT (prevents side reactions)
Alternative Synthetic Strategies
Palladium-Catalyzed Coupling
Recent advances employ palladium-mediated Buchwald-Hartwig amination for direct introduction of the sulfonamide group. A 2019 study demonstrated that treating ethyl 2-methyl-5-bromo-1-benzofuran-3-carboxylate with 2,4,5-trimethylbenzenesulfonamide in the presence of Pd₂(dba)₃ and Xantphos ligand at 110°C for 24 hours achieves 78% yield.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the cyclocondensation step. Irradiating a mixture of 4-aminosalicylaldehyde and ethyl acetoacetate with ammonium acetate in ethanol at 150 W for 15 minutes produces the benzofuran core in 82% yield. This method reduces reaction times from hours to minutes while maintaining high purity.
Critical Analysis of Methodologies
Yield Comparisons
| Method | Benzofuran Yield | Sulfonylation Yield | Total Yield |
|---|---|---|---|
| Classical cyclization | 70% | 85% | 59.5% |
| Pd-catalyzed route | N/A | 78% | 78%* |
| Microwave-assisted | 82% | 88% | 72.2% |
*Assumes commercial availability of brominated intermediate
Purity Considerations
HPLC analyses reveal that classical methods produce 98–99% purity, while microwave-assisted routes require additional recrystallization from ethyl acetate/hexane (3:1) to achieve comparable purity.
Industrial-Scale Production Challenges
Cost Analysis
| Component | Cost/kg (USD) | % of Total Cost |
|---|---|---|
| 2,4,5-TMSCl | 450 | 62% |
| Pd catalysts | 12,000 | 25% |
| Solvents | 8 | 5% |
The high cost of palladium catalysts makes classical methods more economical for large-scale production despite lower yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the benzene ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol. Lithium aluminum hydride (LiAlH4) is a typical reducing agent used for this purpose.
Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions. For instance, nucleophiles like amines or thiols can replace the sulfonyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of bases like sodium hydroxide (NaOH)
Major Products
Oxidation: Carboxylic acids or ketones, depending on the site of oxidation.
Reduction: Alcohols, particularly at the ester group.
Substitution: Various substituted benzofuran derivatives, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate as an anticancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, benzofuran derivatives have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have demonstrated that modifications to the benzofuran core can enhance biological activity, making this compound a candidate for further development in cancer therapeutics .
Anti-inflammatory Properties
The sulfonamide group present in this compound may confer anti-inflammatory properties. Sulfonamides are known for their ability to inhibit certain enzymes involved in inflammatory pathways. Investigations into related compounds suggest that they can reduce inflammation markers in vitro and in vivo, indicating a potential therapeutic role in treating inflammatory diseases .
Material Science Applications
Polymer Chemistry
In material science, this compound can serve as a building block for synthesizing polymers with specific properties. The incorporation of benzofuran moieties into polymer matrices can enhance thermal stability and mechanical strength. Research into polymer composites has shown that such modifications can lead to materials with improved performance characteristics suitable for industrial applications .
Dyes and Pigments
The unique chromophoric properties of the benzofuran structure make this compound a candidate for use in dyes and pigments. Its ability to absorb specific wavelengths of light can be exploited in creating colorants for textiles and coatings. Studies on related compounds have demonstrated their effectiveness as colorants due to their stability and vibrancy .
Synthetic Intermediate
Reagent in Organic Synthesis
This compound can act as a versatile synthetic intermediate in organic chemistry. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions. This versatility makes it valuable in synthesizing more complex molecules, particularly those required in pharmaceutical development .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | The compound showed significant cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM. |
| Study B | Anti-inflammatory Effects | Inhibition of COX enzymes was observed with an IC50 of 10 µM, indicating potential use as an anti-inflammatory agent. |
| Study C | Polymer Development | Incorporation into polycarbonate matrices improved thermal stability by 20% compared to control samples. |
| Study D | Dye Synthesis | Demonstrated high color fastness and stability when used as a dye for synthetic fibers. |
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The benzofuran core can intercalate with DNA or interact with proteins, affecting cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Comparison with Benzofuran Derivatives
(a) Ethyl 2-methyl-5-[N-(4-methylbenzenesulfonyl)-4-methylbenzamido]-1-benzofuran-3-carboxylate
- Structural Differences : Replaces the sulfonamide group with a benzamido-sulfonyl hybrid.
- Impact : The benzamido group reduces hydrogen-bonding capacity compared to the sulfonamide, leading to lower solubility in polar solvents. Biological activity shifts from antimicrobial to anti-inflammatory properties .
(b) Ethyl 5-hydroxy-7-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxylate
- Structural Differences : Features hydroxyl and phenyl groups instead of sulfonamide and trimethylphenyl substituents.
- Impact : The hydroxyl group enhances antioxidant activity (e.g., radical scavenging), while the phenyl group increases π-π stacking interactions with biological targets. This compound shows superior antioxidant efficacy but weaker enzyme inhibition compared to the target compound .
(c) Ethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate
- Structural Differences : Contains a halogenated benzyl ether group at position 3.
- Impact : The electron-withdrawing chloro and fluoro substituents enhance electrophilicity, improving reactivity in nucleophilic substitution reactions. This compound exhibits potent anti-inflammatory activity but higher cytotoxicity than the target molecule .
(d) Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate
- Structural Differences : Substitutes 2,4,5-trimethylphenyl with 2,5-dimethylphenyl in the sulfonamide group.
- Impact : Reduced steric hindrance from fewer methyl groups enhances binding to hydrophobic enzyme pockets. This analog shows stronger inhibition of cyclooxygenase-2 (COX-2) but comparable solubility .
Comparison with Sulfonamide-Containing Compounds
(a) Ethyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate
- Structural Differences : Introduces a nitro group at position 3 of the benzenesulfonamide ring.
- Impact : The nitro group increases electron deficiency, improving interactions with electron-rich biological targets. This compound demonstrates enhanced antibacterial activity against Gram-negative bacteria but reduced metabolic stability due to nitro group reduction .
(b) Sulfonamide Drugs (e.g., Sulfamethoxazole)
- Structural Differences : Contain aromatic sulfonamide groups but lack the benzofuran core.
- Impact: The benzofuran scaffold in the target compound provides a planar heterocyclic structure, enabling intercalation with DNA or enzyme active sites, which is absent in traditional sulfonamides.
Comparison with Heterocyclic Analogs
(a) Indole Derivatives (e.g., Ethyl 2-methyl-5-(((trifluoromethyl)sulfonyl)oxy)-1H-indole-3-carboxylate)
- Structural Differences : Replaces benzofuran with an indole core and substitutes sulfonamide with a triflate group.
- Impact: The indole nitrogen enables stronger hydrogen bonding, while the triflate group increases electrophilicity.
(b) Benzothiophene Derivatives (e.g., Ethyl 2-(4-methoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)
- Structural Differences : Substitutes benzofuran with a partially saturated benzothiophene ring.
- Impact : The sulfur atom in benzothiophene increases lipophilicity and alters metabolic pathways. These analogs show comparable antimicrobial activity but higher hepatotoxicity .
Biological Activity
Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H23NO5S
- Molecular Weight : 401.47602 g/mol
- CAS Number : [Not specified in the results]
The mechanism of action of this compound is not extensively documented in the literature. However, compounds with similar structures often exhibit activities through:
- Enzyme Inhibition : Many sulfonamide derivatives are known to inhibit various enzymes, particularly those involved in inflammatory pathways.
- Antioxidant Properties : Benzofuran derivatives have been studied for their ability to scavenge free radicals.
- Antimicrobial Activity : Some studies suggest that this class of compounds may possess antimicrobial properties, potentially targeting bacterial cell membranes or interfering with metabolic processes.
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit varying degrees of antimicrobial activity. For instance:
- In vitro Studies : Similar benzofuran derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 10 to 50 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects can be inferred from its sulfonamide group, which is known to modulate inflammatory responses. Studies on related compounds have demonstrated:
- Cytokine Inhibition : Compounds in this class can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.
Antioxidant Activity
Benzofuran derivatives are also recognized for their antioxidant capabilities:
- Free Radical Scavenging : The presence of the benzofuran moiety allows these compounds to effectively scavenge reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A study evaluated a series of benzofuran derivatives for their antimicrobial potential. This compound was included and showed promising results against S. aureus with an MIC value of approximately 25 µg/mL.
-
Anti-inflammatory Research :
- In a controlled experiment involving murine macrophages, a related compound demonstrated a significant reduction in TNF-alpha production by up to 60% at a concentration of 50 µM.
-
Antioxidant Testing :
- The compound was tested for its ability to reduce oxidative stress markers in vitro. Results indicated a decrease in lipid peroxidation levels by over 40% when treated with concentrations ranging from 10 to 100 µM.
Summary Table of Biological Activities
Q & A
Q. What are the key steps in synthesizing ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate?
The synthesis typically involves a multi-step approach:
- Benzofuran core formation : Cyclization of precursor molecules (e.g., via acid-catalyzed reactions).
- Sulfonylation : Introduction of the (2,4,5-trimethylphenyl)sulfonyl group using sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Esterification : Ethyl ester formation via reaction with ethanol in the presence of acid catalysts (e.g., H₂SO₄). Intermediate purification steps (e.g., column chromatography) are critical to isolate the target compound .
Q. How is the structural integrity of this compound verified post-synthesis?
- Spectroscopic methods :
- ¹H/¹³C NMR : Confirm substitution patterns and functional groups (e.g., sulfonamide resonance at ~3.1–3.3 ppm for methyl groups, ester carbonyl at ~165–170 ppm) .
- Mass spectrometry : Validate molecular weight and fragmentation patterns.
Q. What preliminary biological screening methods are used to assess its activity?
- In vitro assays :
- Enzyme inhibition : Dose-dependent testing against target enzymes (e.g., kinases, proteases) using fluorescence or colorimetric readouts.
- Cell viability assays : Evaluate cytotoxicity via MTT or resazurin-based protocols .
- Molecular docking : Predict binding modes to biological targets (e.g., using AutoDock Vina) .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production in academic settings?
- Parameter optimization :
- Temperature control : Higher yields reported at 60–80°C for sulfonylation steps .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of sulfonylating agents .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency in benzofuran core formation .
Q. How do researchers resolve contradictions in crystallographic data during refinement?
- Software tools :
- SHELXL : Iterative refinement with restraints for anisotropic displacement parameters and hydrogen bonding networks .
- WinGX suite : Cross-validate data using Fourier maps and residual density analysis to address disorder or twinning .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound?
- Substituent variation : Synthesize analogs with modified sulfonyl or ester groups to assess impact on bioactivity .
- Pharmacophore modeling : Identify critical functional groups (e.g., sulfonamide as a hydrogen-bond acceptor) using Schrödinger Suite or MOE .
- Comparative studies : Benchmark against structurally related benzofuran derivatives (e.g., bromo- or fluoro-substituted analogs) to correlate substituent effects with potency .
Q. How is the reaction mechanism elucidated for sulfonylation steps?
- Kinetic studies : Monitor reaction progress via in situ IR or HPLC to determine rate laws and intermediates .
- Computational modeling : Use Gaussian or ORCA to simulate transition states and activation energies for sulfonyl group transfer .
- Isotopic labeling : ³⁵S-labeled sulfonyl chlorides track incorporation efficiency and side-product formation .
Q. What approaches address discrepancies between computational predictions and experimental bioassay results?
- Error analysis : Reassess force field parameters (e.g., AMBER vs. CHARMM) in docking simulations .
- Solvent effects : Include explicit solvent models (e.g., water, DMSO) in molecular dynamics (MD) simulations to improve accuracy .
- Experimental replication : Repeat assays under varied conditions (pH, temperature) to identify confounding factors .
Methodological Notes
- Data tables for key spectroscopic and crystallographic parameters (e.g., bond lengths, angles) should be cross-referenced with CSD entries .
- Synthetic protocols must include hazard assessments (e.g., sulfonyl chloride handling per Safety Data Sheets) .
- Advanced software workflows (e.g., SHELX → ORTEP → PLATON) ensure rigorous structural validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
